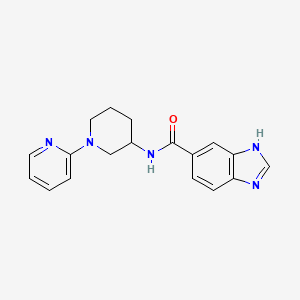![molecular formula C18H25NO4 B6638254 (4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone](/img/structure/B6638254.png)
(4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone, also known as HU-308, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as CB2 agonists, which selectively activate the CB2 receptor in the endocannabinoid system.
Mécanisme D'action
(4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone selectively activates the CB2 receptor in the endocannabinoid system, which is primarily expressed in immune cells and peripheral tissues. The activation of the CB2 receptor results in the inhibition of immune cell activation and the production of pro-inflammatory cytokines and chemokines. It also reduces pain perception by inhibiting the release of neurotransmitters involved in pain signaling.
Biochemical and Physiological Effects:
(4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It also reduces pain perception by inhibiting the release of neurotransmitters involved in pain signaling. Additionally, (4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone has been shown to induce apoptosis and inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone in lab experiments is its selective activation of the CB2 receptor, which allows for the study of the specific effects of CB2 activation. Additionally, (4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone has been extensively studied and has well-established pharmacological properties. However, one limitation of using (4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone in lab experiments is its potential off-target effects, as it may activate other receptors in addition to the CB2 receptor.
Orientations Futures
There are several future directions for the study of (4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone. One direction is the development of more selective CB2 agonists with reduced off-target effects. Another direction is the study of the potential therapeutic applications of (4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone in other diseases such as neurodegenerative disorders and metabolic disorders. Additionally, the development of novel drug delivery systems for (4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone could enhance its therapeutic efficacy.
Méthodes De Synthèse
(4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone is synthesized by a multi-step process involving the reaction of various chemical intermediates. The first step involves the reaction of 4-methoxy-2-methylphenol with 1,3-dichloropropane to form 4-methoxy-2-methylphenyl-1,3-dioxolane. The dioxolane is then reacted with 1,6-diaminohexane to form the spiro compound, which is further reacted with 4-hydroxybenzophenone to produce (4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone.
Applications De Recherche Scientifique
(4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone has been extensively studied for its potential therapeutic applications in various diseases such as inflammation, pain, and cancer. It has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. It also has analgesic properties by reducing pain perception through the activation of the CB2 receptor. Additionally, (4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone has been shown to have anti-cancer properties by inducing apoptosis and inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-(4-methoxy-2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-13-11-15(22-2)3-4-16(13)17(21)19-8-6-18(7-9-19)12-14(20)5-10-23-18/h3-4,11,14,20H,5-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMRSFDSFLITFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)N2CCC3(CC2)CC(CCO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-(4-methoxy-2-methylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6638180.png)
![(E)-1-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B6638195.png)

![Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6638207.png)
![[2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B6638213.png)
![N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide](/img/structure/B6638219.png)
![[2-(4-Methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B6638225.png)
![(4-Fluorophenyl)-[1-[(1-phenylpyrazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B6638231.png)
![(3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol](/img/structure/B6638245.png)
![ethyl N-[4-(benzenesulfonyl)phenyl]carbamate](/img/structure/B6638251.png)

![(S)-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetamide](/img/structure/B6638262.png)
![Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate](/img/structure/B6638277.png)